molecular formula C14H10Cl2FNO2 B12597145 Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- CAS No. 610320-74-6

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-

Cat. No.: B12597145
CAS No.: 610320-74-6
M. Wt: 314.1 g/mol
InChI Key: WVIOSPGCTSUJNI-UHFFFAOYSA-N
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Description

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- is a chemical compound with the molecular formula C14H9Cl2FNO2. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of chlorine and fluorine atoms in its structure makes it a compound of interest for various synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-fluorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity to these targets, making it a potent compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy- is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

610320-74-6

Molecular Formula

C14H10Cl2FNO2

Molecular Weight

314.1 g/mol

IUPAC Name

3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl2FNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20)

InChI Key

WVIOSPGCTSUJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F

Origin of Product

United States

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